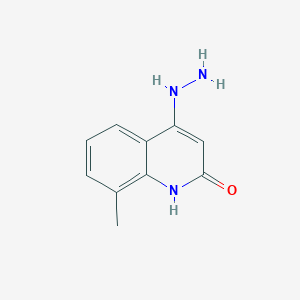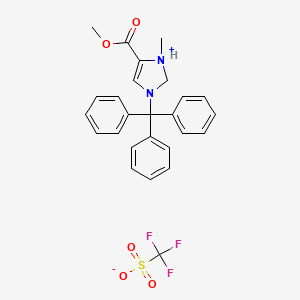![molecular formula C9H8Br4O B14257332 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene CAS No. 444586-27-0](/img/structure/B14257332.png)
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is a brominated organic compound It is characterized by the presence of four bromine atoms and a bicyclic structure, which includes an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor is continuously fed into a reactor containing the brominating agent. The reaction mixture is then processed to isolate and purify the desired product. This method ensures a consistent and high-yield production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a less brominated product.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Reduction: Reducing agents like zinc in acetic acid can be used to remove bromine atoms.
Oxidation: Oxidizing agents such as potassium permanganate can be used to introduce additional oxygen-containing functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated derivatives, while reduction reactions can produce less brominated compounds.
Aplicaciones Científicas De Investigación
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: The compound can be used in studies involving brominated organic molecules and their biological effects.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: It is used in the production of flame retardants and other brominated materials.
Mecanismo De Acción
The mechanism by which 2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bicyclic structure also plays a role in its chemical behavior, providing rigidity and influencing its overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: This compound has a similar brominated structure but lacks the bicyclic framework and oxygen atom.
Tetrabromobisphenol A: Another brominated compound used as a flame retardant, but with a different structural framework.
Uniqueness
2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[321]octa-2,6-diene is unique due to its bicyclic structure and the presence of an oxygen atom within the ring system
Propiedades
Número CAS |
444586-27-0 |
|---|---|
Fórmula molecular |
C9H8Br4O |
Peso molecular |
451.77 g/mol |
Nombre IUPAC |
2,3,4,4-tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene |
InChI |
InChI=1S/C9H8Br4O/c1-7-3-4-8(2,14-7)9(12,13)6(11)5(7)10/h3-4H,1-2H3 |
Clave InChI |
YCSHLFUCNSQRQB-UHFFFAOYSA-N |
SMILES canónico |
CC12C=CC(O1)(C(C(=C2Br)Br)(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)






![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)


![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)



